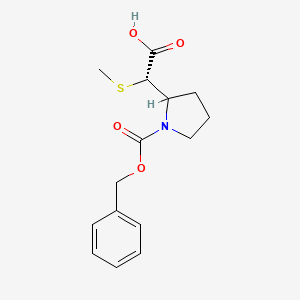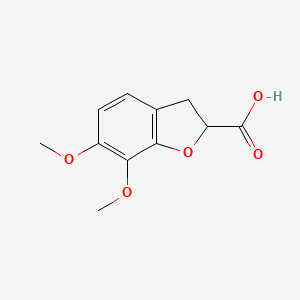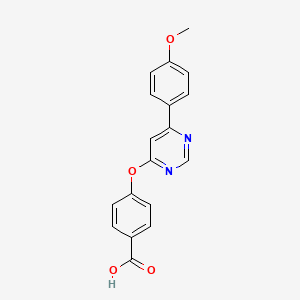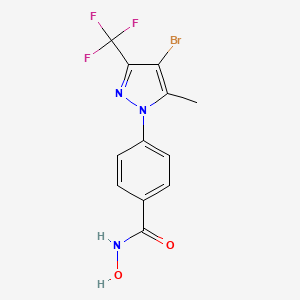
Methyl6-(ethyl(methyl)amino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl6-(ethyl(methyl)amino)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl group, an ethyl group, and a methylamino group attached to the nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(ethyl(methyl)amino)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the ethyl(methyl)amino group. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (approximately 60-80°C)
Solvent: Methanol or ethanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
化学反応の分析
Types of Reactions
Methyl6-(ethyl(methyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nicotinates.
科学的研究の応用
Methyl6-(ethyl(methyl)amino)nicotinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of topical creams and ointments for its vasodilatory effects.
作用機序
The mechanism of action of Methyl6-(ethyl(methyl)amino)nicotinate involves its interaction with cellular receptors and enzymes. It is known to induce peripheral vasodilation by increasing blood flow to the site of application. This effect is mediated through the activation of nicotinic acid receptors, leading to the release of vasodilatory mediators such as nitric oxide.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid with similar vasodilatory properties.
Ethyl nicotinate: Another ester of nicotinic acid with comparable biological effects.
Methyl 6-methylnicotinate: A derivative with an additional methyl group, used in similar applications.
Uniqueness
Methyl6-(ethyl(methyl)amino)nicotinate is unique due to the presence of the ethyl(methyl)amino group, which may confer additional biological activities and enhance its efficacy in certain applications compared to its simpler counterparts.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 6-[ethyl(methyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(2)9-6-5-8(7-11-9)10(13)14-3/h5-7H,4H2,1-3H3 |
InChIキー |
CSNZCEMJVCPJJY-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)






![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)

![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
